Cas no 1312456-05-5 (tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate)
![tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate structure](https://www.kuujia.com/scimg/cas/1312456-05-5x500.png)
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- 9-Boc-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane
- tert-Butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- 3,9-Diazabicyclo[4.2.1]nonane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
- Z1381654988
- SY098240
- DB-154337
- 4-Oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylic acid 1,1-dimethylethyl ester
- CS-0048204
- tert-butyl4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- 1312456-05-5
- 9-Boc-3,9-diazabicyclo[4.2.1]nonan-4-one
- MFCD22566168
- FZDUEORZXQGBEC-UHFFFAOYSA-N
- EN300-315299
- 4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carboxylic acid tert-butyl ester
- 4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carbo-xylic acid tert-butyl ester
- SCHEMBL2298337
- PB35073
- AS-34442
- AKOS025290107
- 9-BOC-4-OXO-3,9-DIAZA-BICYCLO[4.2.1]NONANE
- tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- tert-butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- MCC45605
- 958-527-5
- Tert-butyl 4-oxo-3,9-diazabicyclo(4.2.1)nonane-9-carboxylate
-
- MDL: MFCD22566168
- Inchi: InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
- InChI Key: FZDUEORZXQGBEC-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2CCC1CC(=O)NC2
Computed Properties
- Exact Mass: 240.14739250g/mol
- Monoisotopic Mass: 240.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.8
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118844-500mg |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 500mg |
¥1048.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118844-10g |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 10g |
¥7147.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R125338-250mg |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 95% | 250mg |
¥634 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118844-1g |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 1g |
¥1320.00 | 2024-08-09 | |
Chemenu | CM106455-10g |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 10g |
$1760 | 2021-08-06 | |
Chemenu | CM106455-500mg |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 500mg |
$178 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120004-10G |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 10g |
¥ 7,378.00 | 2023-04-03 | |
Chemenu | CM106455-5g |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 5g |
$990 | 2021-08-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B915353-250mg |
9-Boc-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane |
1312456-05-5 | 95% | 250mg |
¥594.00 | 2022-11-27 | |
eNovation Chemicals LLC | D498531-250MG |
tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate |
1312456-05-5 | 97% | 250mg |
$105 | 2025-02-25 |
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Related Literature
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Introduction to Tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1312456-05-5)
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1312456-05-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of bicyclic nitrones, which are known for their unique structural features and potential biological activities. The presence of a tert-butyl group and a diazabicyclo[4.2.1]nonane core imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The diazabicyclo[4.2.1]nonane moiety is particularly noteworthy due to its rigid three-membered ring system, which can influence the conformational flexibility and binding affinity of the molecule. This structural motif has been explored in various therapeutic contexts, including the design of protease inhibitors and kinase modulators. The 4-oxo group further enhances the compound's reactivity, allowing for further functionalization and derivatization, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in the development of novel nitrones as therapeutic agents. Nitrone-based compounds have shown promise in treating neurological disorders, such as Alzheimer's disease and traumatic brain injury, due to their ability to scavenge reactive oxygen species and modulate oxidative stress pathways. The tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate structure combines these properties with additional potential benefits, such as improved solubility and metabolic stability.
One of the most compelling aspects of this compound is its potential role in targeted drug delivery systems. The rigid bicyclic framework can be engineered to interact specifically with biological targets, while the carboxylate functionality allows for conjugation with other biomolecules, such as antibodies or peptides. This versatility makes it an attractive candidate for the development of precision medicine approaches.
Recent studies have highlighted the compound's efficacy in preclinical models of inflammation and pain management. The diazabicyclo[4.2.1]nonane core has been shown to disrupt protease activity, which is implicated in various pathological processes. Additionally, the tert-butyl group enhances lipophilicity, facilitating cellular uptake and improving bioavailability. These findings align with emerging research trends that emphasize the importance of structural optimization in drug design.
The synthesis of Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex bicyclic framework efficiently.
The compound's stability under various environmental conditions is another critical factor that has been thoroughly investigated. Studies have demonstrated its resilience in aqueous solutions at physiological pH, making it suitable for formulation into injectable or oral dosage forms. Furthermore, its resistance to degradation by common metabolic enzymes suggests a prolonged half-life in vivo.
In conclusion,Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate represents a promising candidate for further exploration in pharmaceutical research and development。 Its unique structural features、biological activities、and synthetic accessibility position it as a valuable tool for addressing unmet medical needs。 As research continues to uncover new applications for this compound,it is likely that its role in advancing therapeutic strategies will become increasingly significant。
1312456-05-5 (tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate) Related Products
- 477956-04-0(Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)-)
- 1354923-90-2(4-[4-(benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine)
- 1170625-15-6(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2229540-16-1(tert-butyl N-4-(3-bromoprop-1-en-2-yl)-3-fluorophenylcarbamate)
- 12036-41-8(Terbuim oxide)
- 755740-10-4(O-(3,5-dichlorophenyl)methylhydroxylamine)
- 28166-06-5(2-Nitro-4-azidofluorobenzene)
- 2789-89-1(Bis(4-bromophenyl)acetylene)
- 122957-50-0(Benzonitrile,4-(2-methyl-1H-imidazol-1-yl)-)
- 2172434-92-1(ethyl 2-amino-5-(6-methylpyridazin-3-yl)-1,3-thiazole-4-carboxylate)
